REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:5]=[C:6]([C:12]2[C:13]([O:21]C)=[CH:14][CH:15]=[C:16]([CH2:18][CH:19]=[CH2:20])[CH:17]=2)[C:7]([O:10]C)=[CH:8][CH:9]=1)[CH:2]=[CH2:3].[Cl-].[Al+3].[Cl-].[Cl-].NC(N)=S.Cl>ClCCCl>[CH2:3]=[CH:2][CH2:1][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([C:12]2[CH:17]=[C:16]([CH2:18][CH:19]=[CH2:20])[CH:15]=[CH:14][C:13]=2[OH:21])[CH:5]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)C=1C=C(C(=CC1)OC)C=1C(=CC=C(C1)CC=C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
Temperature and stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained for an additional 3-4 hours
|
Duration
|
3.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
ADDITION
|
Details
|
mix
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
CUSTOM
|
Details
|
are separated
|
Type
|
ADDITION
|
Details
|
The organic layer is added to charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCC=1C=CC(=C(C1)C=2C=C(C=CC2O)CC=C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |